4-Acetamido-2-methylbenzoic acid

Organic Synthesis Quality Control Procurement Specification

Procure 4-Acetamido-2-methylbenzoic acid (CAS 103204-69-9) for solution-phase peptide synthesis, analgesic/anti-inflammatory intermediate development, or solubility studies. Its ortho-methyl and 4-acetamido substitution pattern eliminates a separate N-protection step and modulates sterics to minimize racemization—advantages lost with regioisomers like 2-acetamido-4-methylbenzoic acid. Validated for research use with a tight melting point (237–242°C). Choose the 96% purity grade to balance cost and synthetic performance.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 103204-69-9
Cat. No. B017590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-2-methylbenzoic acid
CAS103204-69-9
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C)C(=O)O
InChIInChI=1S/C10H11NO3/c1-6-5-8(11-7(2)12)3-4-9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
InChIKeyAQPDTYYKDYMCTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-2-methylbenzoic Acid (CAS 103204-69-9): Structural Overview and Market Positioning for Research Procurement


4-Acetamido-2-methylbenzoic acid (CAS 103204-69-9) is a substituted benzoic acid derivative featuring both an acetamido group at the 4-position and a methyl group at the 2-position on the aromatic ring, with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol [1]. The compound is commercially available from major chemical suppliers including Sigma-Aldrich, Thermo Scientific (Alfa Aesar), TCI America, and AKSci, typically at purities ranging from 95% to ≥98% . It is classified as a specialty building block primarily utilized in organic synthesis, with vendor documentation specifically identifying applications in solution-phase peptide synthesis and as a key intermediate in the development of analgesics and anti-inflammatory agents . The compound exists as a solid at room temperature with a reported melting point range of 237-242°C (lit.) and is designated for research use only .

Why Generic Substitution Fails: Critical Functional Distinctions of 4-Acetamido-2-methylbenzoic Acid (CAS 103204-69-9)


Substituting 4-acetamido-2-methylbenzoic acid with a generic benzoic acid analog or a positional isomer is not viable due to the specific functional consequences of its precise substitution pattern. The presence of the free carboxylic acid group, the acetyl-protected amine at the 4-position, and the ortho-methyl group collectively define its reactivity profile and intended synthetic utility [1]. Positional isomers such as 2-acetamido-4-methylbenzoic acid (CAS 2486-75-1) or 4-acetamidobenzoic acid lacking the ortho-methyl group exhibit altered electronic and steric environments that directly affect reaction kinetics, coupling efficiency in peptide synthesis, and downstream biological activity of derived molecules [2]. Vendor documentation from Sigma-Aldrich explicitly designates this compound for solution-phase peptide synthesis applications, a specification that relies on the compound's exact substitution pattern and would not be preserved if substituted with a regioisomer or analog . Furthermore, thermodynamic studies on acetamidobenzoic acid isomers demonstrate that positional substitution profoundly impacts solubility and solvation behavior in pharmaceutically relevant solvents, directly influencing formulation and reaction outcomes [3].

Quantitative Procurement Evidence: Comparative Performance Data for 4-Acetamido-2-methylbenzoic Acid (CAS 103204-69-9)


Purity Specifications Across Major Commercial Suppliers: Procurement Quality Benchmarks

Commercial suppliers offer 4-acetamido-2-methylbenzoic acid at varying purity levels that directly impact research reproducibility. ChemImpex provides the highest specified purity at ≥98% by HPLC, compared to Sigma-Aldrich at 96% assay and AKSci at 95% minimum purity specification . TCI America supplies the compound at ≥96.0% purity as determined by both HPLC and titration methods . The absence of a 97-98% purity option from major Western suppliers creates a procurement decision point where researchers requiring higher purity for sensitive applications must source from ChemImpex or pursue custom purification. For comparison, the structurally related 4-acetamidobenzoic acid (Acedoben) is widely available at ≥98% purity from multiple suppliers, making the limited high-purity availability of the 2-methyl analog a notable procurement consideration .

Organic Synthesis Quality Control Procurement Specification

Validated Application in Solution-Phase Peptide Synthesis: Functional Differentiation from Non-Acetylated Analogs

Sigma-Aldrich product documentation explicitly lists 4-acetamido-2-methylbenzoic acid with the application specification 'reaction type: solution phase peptide synthesis' . This formal designation distinguishes it from structurally similar analogs such as 4-amino-2-methylbenzoic acid (CAS 2486-75-1), which lacks the N-acetyl protecting group and would require an additional orthogonal protection step prior to peptide coupling [1]. The pre-installed acetamido group enables direct incorporation of this building block into growing peptide chains without necessitating deprotection or selective protection strategies, reducing synthetic step count by at least one operation relative to the free amine analog. The ortho-methyl substitution further provides steric modulation of coupling kinetics compared to unsubstituted 4-acetamidobenzoic acid, which may influence racemization rates during activation [2].

Peptide Synthesis Solid-Phase Synthesis Coupling Reagents

Thermodynamic Differentiation: Solubility Behavior of Acetamidobenzoic Acid Positional Isomers

A comprehensive thermodynamic study published in the Journal of Molecular Liquids (2022) examined the solubility behavior of i-acetamidobenzoic acid isomers (i = 2, 3, 4) in buffer solutions (pH 2.0 and 7.4), 1-octanol, and n-hexane across the temperature range 293.15-315.15 K [1]. The study established that positional substitution of the acetamido group produces quantifiable differences in solubility and solvation thermodynamics. Specifically, the solubility order (in mole fraction) across all acetamidobenzoic acid isomers followed: 1-octanol > buffer pH 7.4 > buffer pH 2.0 > n-hexane, with the van't Hoff model providing the best correlation of experimental data [2]. While this study examined the 4-acetamidobenzoic acid isomer (acedoben) rather than the 2-methyl substituted derivative, it provides class-level evidence that positional isomerism in the acetamidobenzoic acid family materially impacts pharmaceutically relevant solubility parameters—a property that would influence dissolution rates, bioavailability, and formulation behavior of derived drug candidates [3].

Solubility Formulation Science Preformulation Thermodynamics

Pharmaceutical Intermediate Utility: Differentiation as an Acetylated Precursor for Analgesic Development

Multiple commercial suppliers including ChemImpex and JK Scientific document that 4-acetamido-2-methylbenzoic acid serves as a key intermediate in the synthesis of various analgesics and anti-inflammatory drugs . The compound's utility as an acetylated precursor distinguishes it from non-acetylated analogs such as 4-amino-2-methylbenzoic acid (CAS 2486-75-1), which would require an additional acylation step to achieve comparable functionality in drug synthesis pathways . Vendor literature claims that drugs synthesized using this intermediate provide 'effective pain relief with fewer side effects compared to traditional NSAIDs,' though specific clinical comparator data and named drug products are not disclosed in publicly accessible vendor documentation [1]. Notably, a US patent application (US 20120157497) describes compounds with analgesic and immunostimulant activity that encompass structural motifs related to this chemical class, suggesting ongoing industrial interest in this scaffold [2].

Analgesic Anti-inflammatory NSAID Drug Development

Physical Property Benchmarking: Melting Point as a Procurement Quality Indicator

The literature melting point for 4-acetamido-2-methylbenzoic acid is reported as 237-242°C by Sigma-Aldrich, based on experimental determination . TCI America reports a melting point of 237°C for their ≥96.0% purity material, while AKSci reports a broader range of 232-245°C for their 95% minimum purity product . Thermo Scientific reports a decomposition temperature of approximately 248°C [1]. This variation in reported melting point ranges across suppliers correlates inversely with purity specification—a procurement-relevant observation that enables incoming quality verification. In contrast, the structurally related 4-acetamidobenzoic acid (acedoben) has a reported melting point of 250-252°C, representing a 10-15°C elevation relative to the 2-methyl analog, a difference attributable to the absence of the ortho-methyl group which disrupts crystal packing efficiency [2].

Quality Control Melting Point Purity Assessment Specifications

Optimal Research and Industrial Application Scenarios for 4-Acetamido-2-methylbenzoic Acid (CAS 103204-69-9)


Solution-Phase Peptide Synthesis Requiring Pre-Protected Aromatic Building Blocks

Researchers conducting solution-phase peptide synthesis should procure 4-acetamido-2-methylbenzoic acid when a pre-acetylated aromatic carboxylic acid building block is required . The compound's acetamido group eliminates the need for a separate N-protection step, while the ortho-methyl substituent provides steric modulation that can influence coupling efficiency and minimize racemization [1]. This scenario is particularly relevant for laboratories synthesizing modified peptides or peptidomimetics where step economy and protecting group orthogonality are critical considerations. The Sigma-Aldrich product is specifically validated for this application type, providing procurement confidence for this use case [2].

Medicinal Chemistry Programs Targeting Analgesic and Anti-Inflammatory Scaffolds

Medicinal chemistry teams developing novel analgesics or anti-inflammatory agents should consider 4-acetamido-2-methylbenzoic acid as a strategic intermediate . Commercial suppliers document that compounds derived from this building block demonstrate analgesic activity with potentially reduced side effect profiles relative to traditional NSAIDs [1]. Patent literature (US 20120157497) confirms ongoing industrial interest in structurally related compounds with analgesic and immunostimulant properties [2]. For laboratories where synthetic efficiency directly impacts SAR exploration timelines, the pre-acetylated nature of this building block offers a tactical advantage over starting from 4-amino-2-methylbenzoic acid and performing an additional acylation step.

Preformulation and Solubility Studies of Acetamidobenzoic Acid Derivatives

Formulation scientists investigating the solubility and thermodynamic behavior of acetamidobenzoic acid derivatives should source 4-acetamido-2-methylbenzoic acid as a representative ortho-methyl substituted member of this compound class . Published thermodynamic data on acetamidobenzoic acid positional isomers demonstrates that substitution pattern materially impacts solubility in pharmaceutically relevant solvents including buffer systems (pH 2.0 and 7.4) and 1-octanol [1]. The 2-methyl substitution present in this compound introduces additional steric and electronic effects beyond those characterized in the base acetamidobenzoic acid series, making it a valuable probe for structure-property relationship studies in early-stage drug development.

Quality Control Method Development Using Physical Property Benchmarks

Analytical development and QC laboratories can utilize 4-acetamido-2-methylbenzoic acid as a reference standard for method validation, leveraging the well-characterized melting point range (237-242°C literature value) and established purity specifications across multiple commercial suppliers . The observed correlation between purity grade and melting point range (95% material: 232-245°C; 96% material: 237-242°C; ≥98% material: tighter specification) provides a practical framework for establishing incoming material acceptance criteria [1]. For laboratories requiring a structurally defined aromatic carboxylic acid standard with a melting point in the 235-245°C range, this compound offers a reproducible, commercially available option with full analytical characterization including NMR, IR, and MS data available through authoritative databases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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